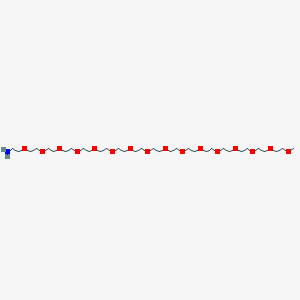
N-Boc-O-(2-bromoethyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-O-(2-bromoethyl)-L-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group of the tyrosine is protected by a tert-butoxycarbonyl (Boc) group, and the ethyl side chain is brominated. This compound is often used in organic synthesis and peptide chemistry due to its unique reactivity and protective groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(2-bromoethyl)-L-tyrosine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-O-(2-bromoethyl)-L-tyrosine undergoes several types of chemical reactions:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azidoethyl-tyrosine or thioethyl-tyrosine derivatives.
Deprotection: Free amine derivatives of tyrosine.
Applications De Recherche Scientifique
N-Boc-O-(2-bromoethyl)-L-tyrosine has various applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, especially in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Employed in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Mécanisme D'action
The mechanism of action of N-Boc-O-(2-bromoethyl)-L-tyrosine primarily involves its reactivity due to the bromoethyl group and the Boc-protected amino group. The bromoethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various nucleophiles. The Boc group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Propriétés
IUPAC Name |
(2S)-3-[4-(2-bromoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO5/c1-16(2,3)23-15(21)18-13(14(19)20)10-11-4-6-12(7-5-11)22-9-8-17/h4-7,13H,8-10H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTNEVSFAOHNIM-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8098063.png)




![2-[[4-(Boc-amino)methyl]phenoxy]acetic acid](/img/structure/B8098080.png)


![Benzo[d]isoxazole-4-boronic acid pinacol ester](/img/structure/B8098102.png)

![1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl](/img/structure/B8098112.png)



